molecular formula C12H6FN3O3S2 B2984884 N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 905673-45-2

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2984884
CAS RN: 905673-45-2
M. Wt: 323.32
InChI Key: VUVANQSQUGZASO-UHFFFAOYSA-N
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Description

“N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide” is a chemical compound that contains a benzothiazole ring, which is a type of heterocyclic compound. The benzothiazole ring is fused with a benzene ring and a thiazole ring. The compound also contains a nitro group (-NO2) and a carboxamide group (-CONH2), which are functional groups commonly found in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the nitro group, and the carboxamide group. The presence of these groups would likely confer certain chemical properties to the compound, such as reactivity, polarity, and potential biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group and the carboxamide group could increase its polarity, affecting properties like solubility and melting point .

Scientific Research Applications

Synthesis Techniques and Intermediates

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide represents a class of compounds with potential applications in various scientific research areas, primarily focusing on synthesis methods and their derivatives for biological and chemical studies. The synthesis of related compounds involves solid-phase synthesis techniques, highlighting the preparation of 3,4,5-substituted 1,5-benzodiazepin-2-ones using solid-phase synthetic methods. These methods employ 4-fluoro-3-nitrobenzoic acid as an intermediate, demonstrating the chemical's versatility in generating pharmacologically relevant structures (Lee, Gauthier, & Rivero, 1999).

Potential for Antimicrobial and Antitumor Activities

Compounds structurally related to N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide have been explored for their antimicrobial and antitumor activities. Novel derivatives of 6-amino-2-phenylbenzothiazole, bearing different substituents, were prepared and evaluated for their cytostatic activities against various malignant human cell lines, showing potential for antitumor applications (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006). Furthermore, studies on benzothiazole derivatives reveal promising antitumor agents, emphasizing the role of such compounds in developing new therapeutic strategies (Yoshida et al., 2005).

Applications in Imaging and Sensor Development

The development of imaging agents and sensors represents another significant area of application. For instance, fluorine-18-labeled derivatives have been synthesized for use as PET tracers, aiming to improve in vivo quantification of specific receptors, highlighting the compound's utility in developing diagnostic tools for neuropsychiatric disorders (García et al., 2014). Additionally, benzimidazole and benzothiazole conjugated Schiff bases have been investigated as fluorescent sensors for detecting metal ions, demonstrating the compound's potential in sensor technology (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use or potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure for better efficacy or reduced side effects .

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6FN3O3S2/c13-6-2-1-3-7-10(6)14-12(21-7)15-11(17)8-4-5-9(20-8)16(18)19/h1-5H,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVANQSQUGZASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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